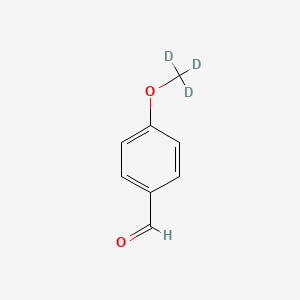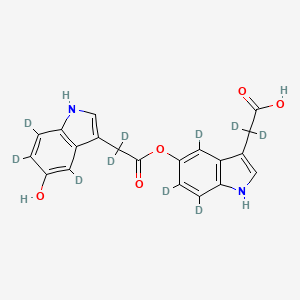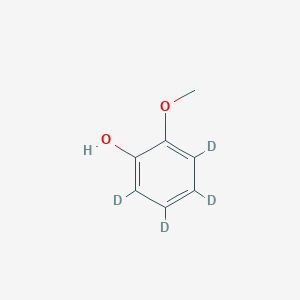
cyclo(L-Phe-L-Val)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(L-Phe-L-Val) est un composé de dikétopiperazine, qui est un type de dipeptide cyclique. C'est un métabolite de la bactérie d'éponge Pseudoalteromonas sp. NJ6-3-1 et il a été constaté qu'il auto-induisait la production de substances antibactériennes actives contre Staphylococcus aureus lorsqu'il était co-cultivé à une faible densité cellulaire . Ce composé induit également la croissance et la ramification des neurites des neurones corticaux de poulet in vitro .
Applications De Recherche Scientifique
Cyclo(L-Phe-L-Val) has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of diketopiperazines.
Mécanisme D'action
Target of Action
Cyclo(L-Phe-L-Val), also known as Cyclo-(L-Val-L-Phe), is a potent inhibitor of the enzyme isocitrate lyase (ICL) . ICL plays a crucial role in the glyoxylate cycle, a pathway that enables organisms like bacteria and fungi to utilize simple carbon compounds for growth .
Mode of Action
Cyclo(L-Phe-L-Val) interacts with its target, ICL, by inhibiting the gene transcription of ICL in Candida albicans under C2-carbon-utilizing conditions . This interaction disrupts the normal functioning of the glyoxylate cycle, thereby affecting the organism’s ability to utilize simple carbon compounds .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(L-Phe-L-Val) is the glyoxylate cycle . By inhibiting ICL, Cyclo(L-Phe-L-Val) disrupts this cycle, which can have downstream effects on the organism’s metabolism and growth .
Pharmacokinetics
It is known that cyclo(l-phe-l-val) is soluble in ethanol, methanol, dmf, or dmso , which may influence its bioavailability.
Result of Action
The inhibition of ICL by Cyclo(L-Phe-L-Val) can lead to significant molecular and cellular effects. For instance, it has been shown to induce neurite outgrowth and branching of chick cortical neurons in vitro . It also enhances axon sprouting of calcitonin gene-related protein positive (CGRP+) primary afferents in the spinal cord following crush injury and of serotonin neurons in uninjured spinal cord .
Action Environment
The action of Cyclo(L-Phe-L-Val) can be influenced by environmental factors. For instance, it has been suggested that Cyclo(L-Phe-L-Val) may induce Pseudoalteromonas sp. to produce antibacterial products under low cell density conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cell density and the presence of other organisms .
Analyse Biochimique
Biochemical Properties
Cyclo-(L-Val-L-Phe) has been found to interact with various biomolecules. It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density . This suggests that Cyclo-(L-Val-L-Phe) may play a role in the regulation of bacterial growth and defense mechanisms.
Cellular Effects
Cyclo-(L-Val-L-Phe) has been observed to influence cell function in several ways. It induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . This suggests that Cyclo-(L-Val-L-Phe) may have a role in neuronal development and function.
Molecular Mechanism
The molecular mechanism of Cyclo-(L-Val-L-Phe) involves its interaction with the PI3K/Akt signaling pathway. It has been found to increase the phosphorylation of the PI3K substrate Akt . This suggests that Cyclo-(L-Val-L-Phe) may influence cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
It has been found to induce neurite outgrowth in chick cortical neurons in vitro, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that Cyclo-(L-Val-L-Phe) is involved in are not well-known. It is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 , suggesting that it may be involved in the metabolic pathways of this bacterium.
Méthodes De Préparation
Cyclo(L-Phe-L-Val) peut être synthétisé par amidation peptidique tête-à-queue, une stratégie largement adoptée pour la synthèse des cyclopeptides. Les précurseurs linéaires protégés orthogonalement subissent une cyclisation par activation du carbonyle C-terminal via des réactifs puissants dans des solvants organiques . Alternativement, l'aminolyse directe entre le groupe amino N-terminal et le thioester C-terminal (ou son équivalent) peut réaliser une cyclisation tête-à-queue efficace dans une solution mixte aqueuse/organique . Les méthodes de production industrielle impliquent souvent l'utilisation d'Escherichia coli recombinant exprimant des mutants de cyclodipeptide synthase, qui peuvent produire du Cyclo(L-Phe-L-Val) par évolution dirigée et criblage à haut débit .
Analyse Des Réactions Chimiques
Cyclo(L-Phe-L-Val) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dikétopiperazines oxydées.
Réduction : Les réactions de réduction peuvent convertir Cyclo(L-Phe-L-Val) en ses formes réduites.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les dikétopiperazines oxydées, réduites et substituées .
Applications de la recherche scientifique
Cyclo(L-Phe-L-Val) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des dikétopiperazines.
Mécanisme d'action
Cyclo(L-Phe-L-Val) exerce ses effets par plusieurs mécanismes :
Croissance des neurites : Il augmente la phosphorylation du substrat de PI3K, Akt, qui est impliqué dans la croissance des neurites.
Activité antibactérienne : Cyclo(L-Phe-L-Val) peut auto-induire la production de substances antibactériennes dans Pseudoalteromonas sp., qui sont actives contre Staphylococcus aureus.
Activité antifongique : Il inhibe la transcription génique de la lyase de l'isocitrate dans Candida albicans dans des conditions d'utilisation du carbone C2, inhibant ainsi le cycle du glyoxylate.
Comparaison Avec Des Composés Similaires
Cyclo(L-Phe-L-Val) peut être comparé à d'autres dikétopiperazines similaires, telles que :
Cyclo(L-Pro-L-Val) : Ce composé a une activité toxique contre les micro-organismes pathogènes des plantes et présente des propriétés antibactériennes similaires.
Cyclo(L-Phe-L-Pro) : Connu pour son activité antifongique et sa capacité à inhiber la croissance de Candida albicans.
Cyclo(L-Phe-L-Val) est unique en raison de sa capacité à induire la croissance des neurites et de son rôle en tant que composant de goût amer dans les produits alimentaires .
Propriétés
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






